molecular formula C11H17N3S B1413518 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea CAS No. 1822731-26-9

1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea

Cat. No. B1413518
CAS RN: 1822731-26-9
M. Wt: 223.34 g/mol
InChI Key: LWBJELGLWIIBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea, also known as DMTU, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. DMTU is a potent antioxidant that has been shown to have numerous benefits in the laboratory setting.

Mechanism of Action

1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea acts as an antioxidant by donating electrons to free radicals and neutralizing their harmful effects. It has been shown to protect against oxidative stress in a variety of cell types by reducing lipid peroxidation and DNA damage. 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea has also been shown to inhibit the production of reactive oxygen species and protect against mitochondrial dysfunction.
Biochemical and Physiological Effects:
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea has been shown to have numerous biochemical and physiological effects. In addition to its antioxidant properties, 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea has been shown to have anti-inflammatory effects and to modulate the immune system. It has also been shown to have anti-cancer properties and to protect against the toxicity of certain chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea in lab experiments is its potent antioxidant activity. This makes it a useful tool for studying the effects of oxidative stress on various cell types. However, one limitation of using 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental animals or cell cultures.

Future Directions

There are numerous future directions for research on 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an adjuvant therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea and its potential applications in other areas of medicine and biology.
In conclusion, 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea is a potent antioxidant that has been extensively studied in the laboratory setting. Its numerous biochemical and physiological effects make it a useful tool for studying oxidative stress and its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential applications in medicine and biology.

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea has been extensively studied in the laboratory setting for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress in a variety of cell types. 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-1,3-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-12-11(15)14(4)10-7-5-9(6-8-10)13(2)3/h5-8H,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBJELGLWIIBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(C)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea
Reactant of Route 2
Reactant of Route 2
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea
Reactant of Route 3
Reactant of Route 3
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea
Reactant of Route 4
Reactant of Route 4
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea
Reactant of Route 5
Reactant of Route 5
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea
Reactant of Route 6
Reactant of Route 6
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.